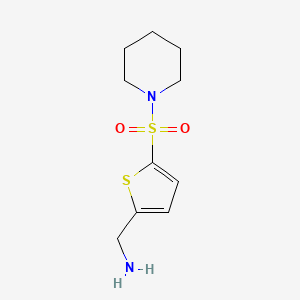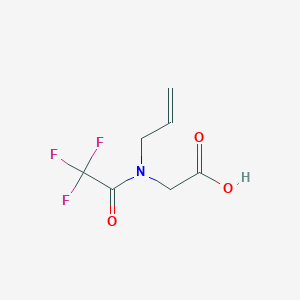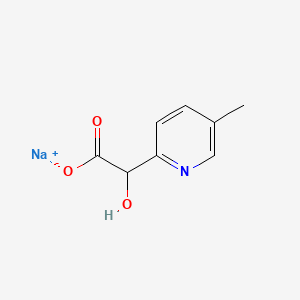
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate is a sodium salt derived from 2-hydroxy-2-(5-methylpyridin-2-yl)acetic acid. This compound is known for its chelating properties, allowing it to form complexes with metal ions. It has found applications in various industrial processes, including metal plating, textile dyeing, and photographic processing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate typically involves the reaction of 5-methylpyridine-2-carboxylic acid with chloroacetic acid and sodium hydroxide. The reaction proceeds as follows:
Reactants: 5-methylpyridine-2-carboxylic acid, chloroacetic acid, sodium hydroxide.
Conditions: The reaction is carried out in an aqueous medium, and the temperature is maintained at around 80-100°C.
Purification: The resulting compound is purified through crystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix the reactants under controlled conditions.
Continuous Monitoring: The reaction is continuously monitored for temperature, pH, and concentration.
Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in metal plating, textile dyeing, and photographic processing due to its ability to form stable complexes with metal ions.
Mecanismo De Acción
The mechanism of action of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can:
Inhibit Metal-Catalyzed Reactions: Prevents unwanted metal-catalyzed oxidation and reduction reactions.
Scavenge Free Radicals: Exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Modulate Enzymatic Activity: Influences the activity of metal-dependent enzymes, thereby affecting various biochemical pathways.
Comparación Con Compuestos Similares
Sodium 2-hydroxy-2-(6-methylpyridin-2-yl)acetate: Similar structure but with a methyl group at the 6th position instead of the 5th.
Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate: Methyl group at the 4th position.
Sodium 2-hydroxy-2-(3-methylpyridin-2-yl)acetate: Methyl group at the 3rd position.
Uniqueness: Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate is unique due to its specific positioning of the methyl group, which influences its chelating properties and reactivity. This positional isomerism can lead to differences in stability, solubility, and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C8H8NNaO3 |
|---|---|
Peso molecular |
189.14 g/mol |
Nombre IUPAC |
sodium;2-hydroxy-2-(5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9NO3.Na/c1-5-2-3-6(9-4-5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
WBRVJALOSWEYAG-UHFFFAOYSA-M |
SMILES canónico |
CC1=CN=C(C=C1)C(C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
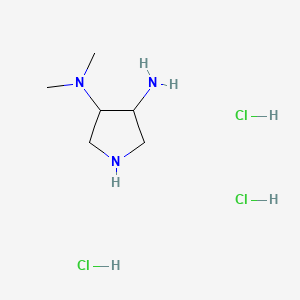
![5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495999.png)
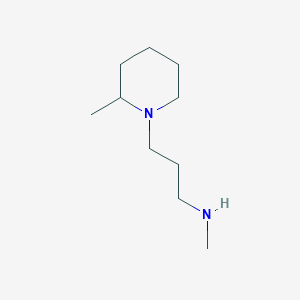
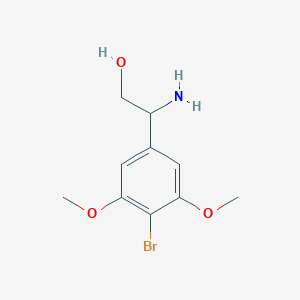
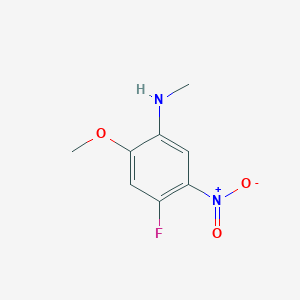
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
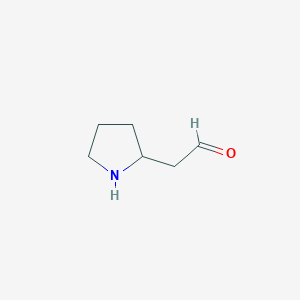
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
